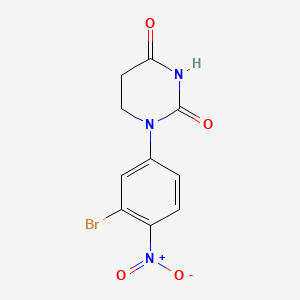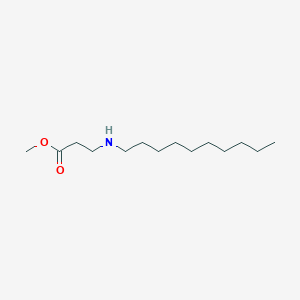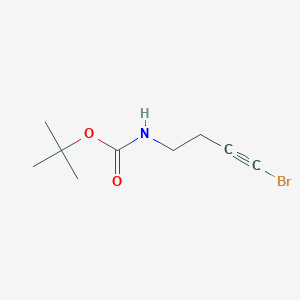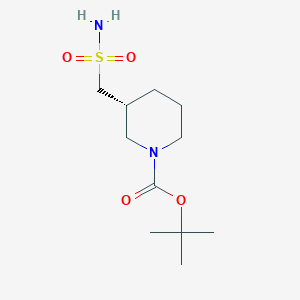
tert-butyl (3R)-3-(sulfamoylmethyl)piperidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl (3R)-3-(sulfamoylmethyl)piperidine-1-carboxylate is a chemical compound that features a piperidine ring substituted with a sulfamoylmethyl group and a tert-butyl ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (3R)-3-(sulfamoylmethyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with sulfamoyl chlorides under basic conditions. The tert-butyl ester group can be introduced using tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction conditions often require controlled temperatures and inert atmospheres to prevent side reactions and ensure high yields .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes, which offer advantages in terms of efficiency, scalability, and sustainability. Flow microreactor systems can be employed to introduce the tert-butoxycarbonyl group into the piperidine ring, resulting in a more efficient and versatile production process compared to traditional batch methods .
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl (3R)-3-(sulfamoylmethyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The sulfamoylmethyl group can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can target the piperidine ring or the sulfamoylmethyl group, leading to different reduced products.
Substitution: Nucleophilic substitution reactions can occur at the sulfamoylmethyl group or the piperidine ring, resulting in the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines for substitution reactions. The reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to optimize the reaction outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfamoylmethyl group can yield sulfonic acid derivatives, while reduction of the piperidine ring can produce various reduced piperidine compounds .
Applications De Recherche Scientifique
Tert-butyl (3R)-3-(sulfamoylmethyl)piperidine-1-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions due to its unique structural features.
Industry: The compound can be used in the production of specialty chemicals and materials, leveraging its reactivity and functional groups
Mécanisme D'action
The mechanism of action of tert-butyl (3R)-3-(sulfamoylmethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfamoylmethyl group can form hydrogen bonds and electrostatic interactions with target proteins, while the piperidine ring provides structural stability. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tert-butyl 4-amino-1-piperidinecarboxylate: Similar in structure but with an amino group instead of a sulfamoylmethyl group.
Tert-butyl 4-[(methylsulfonyl)oxy]methyl]piperidine-1-carboxylate: Contains a methylsulfonyl group instead of a sulfamoylmethyl group.
Uniqueness
Tert-butyl (3R)-3-(sulfamoylmethyl)piperidine-1-carboxylate is unique due to the presence of the sulfamoylmethyl group, which imparts distinct reactivity and interaction profiles compared to similar compounds. This uniqueness makes it valuable in specific applications where these properties are advantageous .
Propriétés
Formule moléculaire |
C11H22N2O4S |
|---|---|
Poids moléculaire |
278.37 g/mol |
Nom IUPAC |
tert-butyl (3R)-3-(sulfamoylmethyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C11H22N2O4S/c1-11(2,3)17-10(14)13-6-4-5-9(7-13)8-18(12,15)16/h9H,4-8H2,1-3H3,(H2,12,15,16)/t9-/m1/s1 |
Clé InChI |
GMBMKASWXUFEJZ-SECBINFHSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N1CCC[C@H](C1)CS(=O)(=O)N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCCC(C1)CS(=O)(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


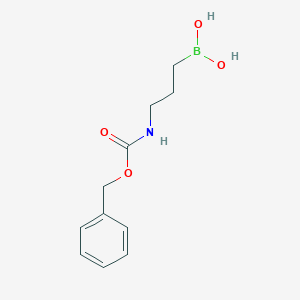


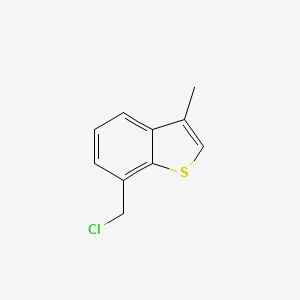
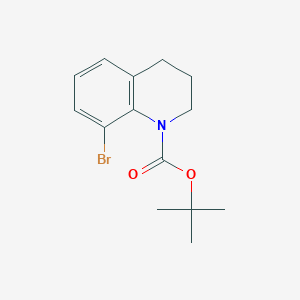

![3-{[(Tert-butoxy)carbonyl]amino}-2,2-dichlorobicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13496507.png)

![(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(3-chloro-4,5-dihydro-1,2-oxazol-5-yl)propanoic acid](/img/structure/B13496528.png)
